molecular formula C11H7F3N2O3 B6144114 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152569-51-1

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B6144114
CAS No.: 1152569-51-1
M. Wt: 272.18 g/mol
InChI Key: XKOWWTXRZUIWJJ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its pyrazole core, a trifluoromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting with 4-(trifluoromethyl)aniline and ethyl acetoacetate, followed by cyclization under acidic conditions to form the pyrazole ring.

  • Hydroxylation: Introduction of the hydroxyl group can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

  • Carboxylation: The carboxylic acid group can be introduced using reagents like carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nucleophiles like sodium cyanide, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be converted to its corresponding ketone or aldehyde.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol.

  • Substitution: Various substituted pyrazoles can be synthesized depending on the nucleophile used.

Chemistry:

  • Catalyst: The compound can act as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

  • Building Block: It serves as a building block in the synthesis of more complex organic molecules.

Biology:

  • Biological Activity: The compound exhibits biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Drug Development: It is explored for its potential use in developing new pharmaceuticals.

Medicine:

  • Therapeutic Agent: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.

  • Drug Design: It is used in drug design to create new compounds with improved pharmacological properties.

Industry:

  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

  • Material Science: Application in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 4-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

  • 4-Hydroxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine substituent instead of trifluoromethyl.

Uniqueness:

  • The presence of the trifluoromethyl group in 4-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid enhances its chemical stability and biological activity compared to similar compounds without this group.

This compound's unique structural features and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug development, catalysis, and material science highlights its importance in advancing scientific research and industrial applications.

Properties

IUPAC Name

4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOWWTXRZUIWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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